molecular formula C17H17ClN2O B14138481 6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine CAS No. 88724-20-3

6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine

Cat. No.: B14138481
CAS No.: 88724-20-3
M. Wt: 300.8 g/mol
InChI Key: WUTWNHROSQQITC-UHFFFAOYSA-N
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Description

6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chlorophenoxy group attached to a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine typically involves the reaction of 2-chlorophenol with a suitable naphthyridine precursor under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the naphthyridine precursor. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Various substituted naphthyridine compounds depending on the nucleophile used.

Scientific Research Applications

6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone: Another compound with a chlorophenoxy group, but with a different core structure.

    4-chloro-2-(2-chlorophenoxy)acetamido benzoic acid: Contains a chlorophenoxy group and is used as an inhibitor in biological studies.

Uniqueness

6-(2-Chlorophenoxy)-2,2,4-trimethyl-1,2-dihydro-1,5-naphthyridine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties

Properties

CAS No.

88724-20-3

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

6-(2-chlorophenoxy)-2,2,4-trimethyl-1H-1,5-naphthyridine

InChI

InChI=1S/C17H17ClN2O/c1-11-10-17(2,3)20-13-8-9-15(19-16(11)13)21-14-7-5-4-6-12(14)18/h4-10,20H,1-3H3

InChI Key

WUTWNHROSQQITC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1N=C(C=C2)OC3=CC=CC=C3Cl)(C)C

Origin of Product

United States

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